molecular formula C26H23Cl2P B12116410 (2-(Chloromethyl)benzyl)triphenylphosphonium chloride

(2-(Chloromethyl)benzyl)triphenylphosphonium chloride

Cat. No.: B12116410
M. Wt: 437.3 g/mol
InChI Key: WHEQDLSGXBRHBV-UHFFFAOYSA-M
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Description

(2-(Chloromethyl)benzyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C25H21Cl2P. It is a phosphonium salt that is commonly used in organic synthesis, particularly in Wittig reactions. This compound is known for its role as a reagent in the formation of carbon-carbon double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Chloromethyl)benzyl)triphenylphosphonium chloride typically involves the reaction of 2-chlorobenzyl chloride with triphenylphosphine. The reaction is carried out in an organic solvent such as acetone or methanol, and the mixture is heated under reflux conditions. The product precipitates out as a white solid, which is then filtered and purified .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

(2-(Chloromethyl)benzyl)triphenylphosphonium chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(Chloromethyl)benzyl)triphenylphosphonium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of alkenes through Wittig reactions.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2-(Chloromethyl)benzyl)triphenylphosphonium chloride involves its role as a phosphonium salt in Wittig reactions. It reacts with carbonyl compounds to form a ylide intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate decomposes to form the desired alkene and a triphenylphosphine oxide byproduct .

Comparison with Similar Compounds

Similar Compounds

  • Benzyltriphenylphosphonium chloride
  • (Chloromethyl)triphenylphosphonium chloride

Uniqueness

(2-(Chloromethyl)benzyl)triphenylphosphonium chloride is unique due to the presence of the chloromethyl group, which enhances its reactivity in substitution reactions. This makes it a versatile reagent in organic synthesis compared to its analogs .

Properties

Molecular Formula

C26H23Cl2P

Molecular Weight

437.3 g/mol

IUPAC Name

[2-(chloromethyl)phenyl]methyl-triphenylphosphanium;chloride

InChI

InChI=1S/C26H23ClP.ClH/c27-20-22-12-10-11-13-23(22)21-28(24-14-4-1-5-15-24,25-16-6-2-7-17-25)26-18-8-3-9-19-26;/h1-19H,20-21H2;1H/q+1;/p-1

InChI Key

WHEQDLSGXBRHBV-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=CC=C2CCl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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